2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20204404
InChI: InChI=1S/C21H19ClN2O5S/c1-23(11-17(26)13-6-8-15(25)9-7-13)19(27)12-24-20(28)18(30-21(24)29)10-14-4-2-3-5-16(14)22/h2-10,17,25-26H,11-12H2,1H3/b18-10-
SMILES:
Molecular Formula: C21H19ClN2O5S
Molecular Weight: 446.9 g/mol

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

CAS No.:

Cat. No.: VC20204404

Molecular Formula: C21H19ClN2O5S

Molecular Weight: 446.9 g/mol

* For research use only. Not for human or veterinary use.

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide -

Specification

Molecular Formula C21H19ClN2O5S
Molecular Weight 446.9 g/mol
IUPAC Name 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide
Standard InChI InChI=1S/C21H19ClN2O5S/c1-23(11-17(26)13-6-8-15(25)9-7-13)19(27)12-24-20(28)18(30-21(24)29)10-14-4-2-3-5-16(14)22/h2-10,17,25-26H,11-12H2,1H3/b18-10-
Standard InChI Key SAKXAEVNLNYCBO-ZDLGFXPLSA-N
Isomeric SMILES CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O
Canonical SMILES CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O

Introduction

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential biological activities. This compound features a thiazolidine ring, a chlorobenzylidene moiety, and a hydroxyphenyl group, which contribute to its diverse functional properties and applications in various scientific fields.

Synthesis Methods

The synthesis of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide typically involves multi-step reactions starting from simpler precursors. While detailed synthetic routes are not extensively documented, the process generally includes condensation reactions under controlled conditions to form the desired intermediate structures, which are then further modified to yield the final compound.

Biological Activity and Applications

Research indicates that 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide exhibits significant biological activities. The compound's mechanism of action likely involves enzyme inhibition or modulation of receptor activity, which can lead to alterations in metabolic pathways and cellular signaling cascades.

Biological Activity Table

Biological ActivityDescription
Enzyme InhibitionPotential to inhibit specific enzymes by binding to their active sites.
Receptor ModulationAbility to modulate receptor activity, influencing signal transduction pathways.

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